molecular formula C13H19NO B430621 N-isopentyl-3-methylbenzamide

N-isopentyl-3-methylbenzamide

Cat. No.: B430621
M. Wt: 205.3g/mol
InChI Key: QMCNVWPSCDJUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentyl-3-methylbenzamide is a synthetic benzamide derivative characterized by a 3-methyl-substituted benzoyl group and an N-linked isopentyl (3-methylbutyl) chain. Benzamide derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C13H19NO/c1-10(2)7-8-14-13(15)12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,14,15)

InChI Key

QMCNVWPSCDJUKJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCCC(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:

3-methylbenzoic acid+3-methylbutylamineThis compound+H2O\text{3-methylbenzoic acid} + \text{3-methylbutylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-methylbenzoic acid+3-methylbutylamine→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide. The reaction is typically carried out in a solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

Scientific Research Applications

N-isopentyl-3-methylbenzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopentyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Implications

  • Directing Group Capability : The hydroxyl and dimethyl groups in the N-substituent enable this compound to act as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions (e.g., palladium-catalyzed arylation) .

Benzathine Benzylpenicillin ()

While structurally distinct (a penicillin derivative with a dibenzylethylenediamine salt), this compound highlights the broader relevance of amide-containing pharmaceuticals. Unlike this compound, it features a bicyclic β-lactam core and is used as a long-acting antibiotic.

Data Table: Key Comparative Properties

Property This compound (Hypothesized) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
N-Substituent Isopentyl (3-methylbutyl) 2-Hydroxy-1,1-dimethylethyl
Hydrogen Bonding Capacity None Yes (hydroxyl group)
Synthetic Precursors 3-Methylbenzoyl chloride + isopentylamine 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol
Catalytic Utility Likely limited to non-directed reactions Effective N,O-bidentate directing group
Lipophilicity (LogP) Higher (predicted) Moderate (hydroxyl reduces lipophilicity)

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